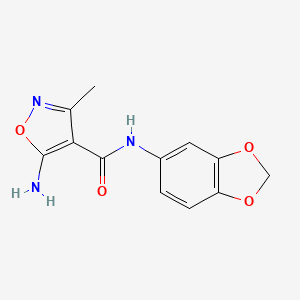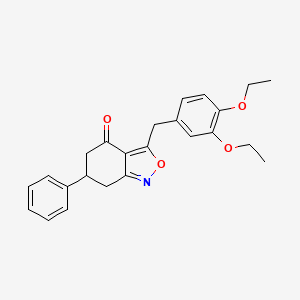![molecular formula C14H11NO3S B11492301 4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid](/img/structure/B11492301.png)
4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid is a complex organic compound that features a thienopyridine core structure fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid typically involves multi-step organic reactions. One common route includes the cyclization of appropriate thieno and pyridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the thienopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A structurally similar compound with a different arrangement of the thieno and pyridine rings.
4-Hydroxy-2-quinolones: Compounds with a similar core structure but different functional groups.
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: Compounds with a similar heterocyclic structure.
Uniqueness
4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid is unique due to its specific arrangement of the thienopyridine and benzoic acid moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H11NO3S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl)benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-12-7-10(13-11(15-12)5-6-19-13)8-1-3-9(4-2-8)14(17)18/h1-6,10H,7H2,(H,15,16)(H,17,18) |
InChI Key |
SAYMPICGJXYXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11492218.png)
![1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11492237.png)
![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine](/img/structure/B11492238.png)

![8-[(3-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11492251.png)

![Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11492257.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B11492258.png)
![1-(4-{3-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B11492260.png)
![6-benzyl-1-(3-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11492280.png)
![7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492283.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B11492290.png)


